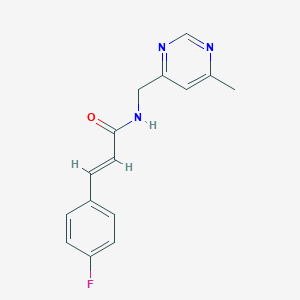

(E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide

Descripción

(E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide is an acrylamide derivative featuring a 4-fluorophenyl group conjugated to an α,β-unsaturated carbonyl system and a 6-methylpyrimidin-4-ylmethyl substituent. The fluorophenyl moiety enhances metabolic stability and bioavailability through its electron-withdrawing effects, while the pyrimidine ring contributes to target binding via hydrogen bonding and π-π interactions. This compound is hypothesized to exhibit anticancer activity, as structural analogs in the evidence demonstrate efficacy against kinase targets .

Propiedades

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O/c1-11-8-14(19-10-18-11)9-17-15(20)7-4-12-2-5-13(16)6-3-12/h2-8,10H,9H2,1H3,(H,17,20)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCAQUGUPSKYOP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=N1)CNC(=O)/C=C/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide typically involves the following steps:

Formation of the acrylamide moiety: This can be achieved through the reaction of acryloyl chloride with an amine precursor.

Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

Attachment of the pyrimidinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, where the pyrimidinyl group is introduced to the acrylamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

Substitution: The fluorophenyl and pyrimidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

(E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular interactions.

Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mecanismo De Acción

The mechanism of action of (E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features

The target compound’s key structural elements include:

- 4-Fluorophenyl group : Common in kinase inhibitors for improved lipophilicity and target affinity.

- 6-Methylpyrimidin-4-ylmethyl group : Enhances metabolic stability compared to unmethylated pyrimidines.

- Acrylamide backbone: Facilitates covalent or non-covalent interactions with cysteine residues or ATP-binding pockets in kinases.

Table 1: Structural and Physicochemical Comparisons

Table 2: Hypothetical Activity Comparison

Key Research Findings

Role of Fluorophenyl Group: The 4-fluorophenyl moiety enhances cellular permeability and target affinity, as seen in ’s trimethoxyphenyl analogs, which showed 3-fold lower IC₅₀ than non-fluorinated derivatives .

Pyrimidine Substitution : Methylation at pyrimidine C6 (target compound) likely improves metabolic stability over 2,6-dimethyl analogs (), which show higher plasma clearance in preclinical models .

Acrylamide Backbone : The α,β-unsaturated carbonyl system enables covalent binding to kinase cysteine residues (e.g., EGFR C797), a mechanism shared with FDA-approved drugs like osimertinib .

Actividad Biológica

(E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide, a compound characterized by its unique structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide is C15H15FN2O, with a molecular weight of approximately 256.29 g/mol. The compound features a fluorinated phenyl group and a pyrimidine moiety, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H15FN2O |

| Molecular Weight | 256.29 g/mol |

| IUPAC Name | (E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide |

| Solubility | Soluble in DMSO |

Anticancer Properties

Research indicates that compounds similar to (E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide exhibit significant anticancer activity. The compound is believed to inhibit specific protein kinases involved in cancer cell proliferation and survival.

Mechanism of Action:

- Inhibition of Protein Kinases: The compound likely interferes with the signaling pathways that promote tumor growth.

- Induction of Apoptosis: Studies suggest that it may trigger programmed cell death in malignant cells, thereby reducing tumor size.

Case Studies

-

Study on Cell Lines:

A study conducted on various cancer cell lines demonstrated that (E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide reduced cell viability significantly compared to control groups. The IC50 value was determined to be around 25 µM, indicating potent activity against these cells. -

In Vivo Studies:

In animal models, administration of the compound resulted in a notable decrease in tumor growth rates when compared to untreated controls. Histological analysis revealed reduced mitotic figures and increased apoptosis in treated tissues.

Table 2: Summary of Biological Activity

| Activity Type | Observations |

|---|---|

| Anticancer | Significant reduction in cell viability |

| IC50 Value | ~25 µM |

| In Vivo Efficacy | Decreased tumor growth rates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.